Evidence 1: Potent Factor Xa Inhibition Achieved via this Key Intermediate
The target compound is the essential intermediate for the synthesis of M55113 (4-[(6-Chloro-2-naphthalenyl)sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]-methyl]piperazinone), a potent Factor Xa inhibitor with an IC50 of 0.06 μM [1]. This inhibitory potency is comparable to the clinically approved oral anticoagulant rivaroxaban (IC50 = 0.06 μM) [2]. The use of structurally divergent intermediates, such as (2-piperidinopyrid-4-yl)methanol (CAS 888070-04-0), yields compounds with significantly different biological profiles, primarily demonstrating non-specific antiproliferative activity (e.g., IC50 values of 15-20 μM against MCF-7 and A549 cancer cell lines) rather than targeted FXa inhibition .
| Evidence Dimension | Inhibitory Potency against Human Factor Xa (FXa) |
|---|---|
| Target Compound Data | Derivative M55113: IC50 = 0.06 μM [1] |
| Comparator Or Baseline | Rivaroxaban: IC50 = 0.06 μM [2]; Comparator Intermediate (CAS 888070-04-0) Derivative: IC50 = 15-20 μM (MCF-7/A549 cells) |
| Quantified Difference | M55113 exhibits FXa inhibition equivalent to a marketed drug and >250-fold greater potency than the non-specific antiproliferative activity of a comparator derivative. |
| Conditions | Enzymatic inhibition assay for FXa [1]; MTT assay for cell proliferation (MCF-7/A549) |
Why This Matters
This quantifies the compound's unique value in generating a lead with drug-like potency against a validated therapeutic target, distinguishing it from analogs that produce less potent or non-target-specific effects.
- [1] Synthesis and Evaluation of 1-Arylsulfonyl-3-piperazinone Derivatives as Factor Xa Inhibitor. Chem. Pharm. Bull. 2001, Volume 49, Issue 10, Pages 1237-1244. View Source
- [2] Perzborn, E.; et al. In Vitro Comparative Studies of Rivaroxaban and Apixaban. 2009. IC50 values for rivaroxaban (0.06 μM). View Source
